molecular formula C10H10ClNO B14338560 1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile CAS No. 108450-89-1

1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile

Cat. No.: B14338560
CAS No.: 108450-89-1
M. Wt: 195.64 g/mol
InChI Key: KCRNUPSMFXEOCL-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile is an organic compound with a unique structure that combines a chlorinated propyl group, a cyclohexadiene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile typically involves the reaction of a suitable precursor with 3-chloropropyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important considerations in industrial production to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound shares the chloropropyl group but has a different core structure.

    1-(1-Chloropropyl)-3-(3-chloropropyl)-cyclobutane: Another compound with chloropropyl groups but a cyclobutane ring.

Uniqueness

1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile is unique due to its combination of a cyclohexadiene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

108450-89-1

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

1-(3-chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile

InChI

InChI=1S/C10H10ClNO/c11-7-1-4-10(8-12)5-2-9(13)3-6-10/h2-3,5-6H,1,4,7H2

InChI Key

KCRNUPSMFXEOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1=O)(CCCCl)C#N

Origin of Product

United States

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